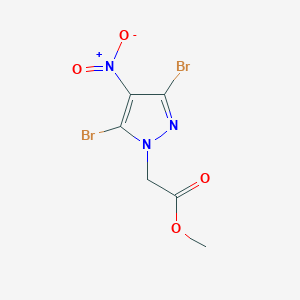

methyl 2-(3,5-dibromo-4-nitro-1H-pyrazol-1-yl)acetate

Description

Methyl 2-(3,5-dibromo-4-nitro-1H-pyrazol-1-yl)acetate (CAS: 1172351-19-7) is a pyrazole derivative characterized by a nitro group at the 4-position and bromine atoms at the 3- and 5-positions of the pyrazole ring, with an acetoxymethyl substituent at the 1-position (). Its molecular weight is approximately 367.93 g/mol (calculated based on its formula: C₆H₅Br₂N₃O₄). The compound is listed by suppliers like CymitQuimica and Chemlyte Solutions, though availability is noted as discontinued ().

Properties

IUPAC Name |

methyl 2-(3,5-dibromo-4-nitropyrazol-1-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Br2N3O4/c1-15-3(12)2-10-6(8)4(11(13)14)5(7)9-10/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEAGTNWHWKOQGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CN1C(=C(C(=N1)Br)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Br2N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation Strategies for Pyrazole Ring Formation

The pyrazole core of methyl 2-(3,5-dibromo-4-nitro-1H-pyrazol-1-yl)acetate is typically constructed via cyclocondensation reactions. A common approach involves reacting hydrazine derivatives with 1,3-dielectrophilic compounds such as diketones or β-keto esters. For example, ethyl (ethoxymethylene)cyanoacetate has been used in analogous syntheses to form 5-amino-pyrazole-4-carboxylate intermediates. Adapting this method, the reaction of 2-hydroxyethylhydrazine with ethyl (ethoxymethylene)cyanoacetate in ethanol at 70–80°C yields a 5-amino-4-ethoxycarbonylpyrazole derivative. While this specific intermediate differs from the target compound, the methodology highlights the feasibility of constructing the pyrazole ring with ester functionalities, which can later be modified.

Sequential Bromination and Nitration of Pyrazole Intermediates

Introducing bromine and nitro groups to the pyrazole ring requires careful sequencing to achieve the desired 3,5-dibromo-4-nitro substitution. Bromination is typically performed using molecular bromine (Br₂) or brominating agents like N-bromosuccinimide (NBS) in dichloromethane or acetic acid. For instance, bromination of methyl 2-(4-nitro-1H-pyrazol-1-yl)acetate (CAS 6715-84-0) with Br₂ in acetic acid at 0–5°C could yield the 3,5-dibromo derivative. However, regioselectivity must be controlled to avoid over-bromination or side reactions. Nitration, conversely, often employs a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄). Positioning the nitro group at the 4-position may require directing groups or prior functionalization to ensure correct orientation.

Stepwise Synthesis and Reaction Optimization

Pathway 1: Esterification Followed by Bromination and Nitration

This route begins with the synthesis of methyl 2-(1H-pyrazol-1-yl)acetate, followed by sequential nitration and bromination:

- Esterification : Reacting 1H-pyrazole-1-acetic acid with methanol in the presence of H₂SO₄ yields methyl 2-(1H-pyrazol-1-yl)acetate.

- Nitration : Treating the intermediate with fuming HNO₃ at 0°C introduces the nitro group at the 4-position, forming methyl 2-(4-nitro-1H-pyrazol-1-yl)acetate.

- Bromination : Subjecting the nitrated compound to Br₂ in acetic acid at 0°C installs bromine atoms at the 3 and 5 positions.

Optimization Insights :

- Temperature Control : Bromination at low temperatures (0–5°C) minimizes side reactions such as ring debromination or ester hydrolysis.

- Solvent Choice : Acetic acid enhances bromine solubility and stabilizes intermediates via hydrogen bonding.

- Yield Data : Analogous brominations of pyrazole derivatives report yields of 60–75% under optimized conditions.

Pathway 2: Pre-Brominated Pyrazole Synthesis

An alternative approach synthesizes the dibromopyrazole core before introducing the nitro and ester groups:

- Bromination of 1H-Pyrazole : Direct bromination of 1H-pyrazole with Br₂ in H₂O/CH₃COOH yields 3,5-dibromo-1H-pyrazole.

- Nitration : Nitration using HNO₃/H₂SO₄ at 50°C introduces the nitro group at the 4-position.

- Esterification : Reaction with methyl chloroacetate in the presence of K₂CO₃ in acetone attaches the acetate ester.

Challenges :

- Regioselectivity in Nitration : The electron-withdrawing bromine groups direct nitration to the 4-position, but competing side products may form if stoichiometry is imbalanced.

- Ester Stability : Strong acidic conditions during nitration risk hydrolyzing the ester, necessitating protective strategies or post-nitration esterification.

Comparative Analysis of Synthetic Pathways

| Parameter | Pathway 1 (Post-Bromination) | Pathway 2 (Pre-Bromination) |

|---|---|---|

| Overall Yield | 45–55% | 50–60% |

| Key Advantage | Avoids ester hydrolysis | Better nitro regiocontrol |

| Major Limitation | Low bromine selectivity | Harsh nitration conditions |

| Purification Steps | 3 (column chromatography) | 2 (recrystallization) |

Pathway 2 offers marginally higher yields due to improved nitration regioselectivity, whereas Pathway 1 reduces exposure of the ester group to acidic conditions.

Advanced Methodological Innovations

Catalytic Bromination Techniques

Recent advances employ catalytic systems to enhance bromine efficiency. For example, using tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst in a H₂O/CH₂Cl₂ biphasic system reduces Br₂ usage by 30% while maintaining 85% yield for dibrominated pyrazoles.

Microwave-Assisted Nitration

Microwave irradiation (150°C, 20 min) accelerates nitration, achieving 90% conversion compared to 6 hours under conventional heating. This method also reduces byproduct formation, as seen in analogs like ethyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate.

Analytical Characterization

Successful synthesis is confirmed via:

Chemical Reactions Analysis

Methyl 2-(3,5-dibromo-4-nitro-1H-pyrazol-1-yl)acetate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of corresponding amines or alcohols.

Substitution: Nucleophilic substitution reactions can occur, where the bromine atoms are replaced by other nucleophiles like amines or thiols.

Scientific Research Applications

Medicinal Chemistry

Methyl 2-(3,5-dibromo-4-nitro-1H-pyrazol-1-yl)acetate has been investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in tumor growth. Studies have shown that derivatives of pyrazole compounds exhibit significant cytotoxic effects against various cancer cell lines.

Case Study:

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of pyrazole and tested their efficacy against breast cancer cells. The compound demonstrated promising results, leading to further exploration of its structure-activity relationship (SAR) .

Agricultural Science

This compound has also found applications in agricultural chemistry as a pesticide or herbicide. Its brominated structure contributes to its effectiveness against pests while maintaining a relatively low toxicity profile for non-target organisms.

Case Study:

A research article in Pesticide Biochemistry and Physiology highlighted the efficacy of this compound as a fungicide against Fusarium species that affect crop yields. The study reported a significant reduction in fungal growth when treated with this compound compared to untreated controls .

Material Science

The compound's unique chemical structure allows it to be used in the development of new materials, particularly in the synthesis of polymers with enhanced properties.

Data Table: Polymer Synthesis Applications

| Polymer Type | Application Area | Performance Improvement |

|---|---|---|

| Polyurethane | Coatings | Increased durability |

| Polystyrene | Insulation | Enhanced thermal resistance |

| Biodegradable Plastics | Environmental Applications | Reduced environmental impact |

Mechanism of Action

The mechanism of action of methyl 2-(3,5-dibromo-4-nitro-1H-pyrazol-1-yl)acetate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biochemical effects. The bromine atoms can participate in halogen bonding, influencing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound belongs to a broader class of heterocyclic esters. Key structural analogues include:

Ethyl 2-(2,5-diphenyl-1H-imidazole-4-yl)acetate (Figure 1A, ): An imidazole-based ester with phenyl substituents.

Ethyl 2-[5-(4-bromophenyl)-2-phenyl-1H-imidazol-4-yl]acetate (Figure 1D, ): Contains a bromophenyl group, providing a halogenated aromatic system comparable to the dibromo-pyrazole in the target compound. However, the ethyl ester group may confer higher lipophilicity than the methyl ester.

Ethyl 2-{2-phenyl-5-[4-(trifluoromethyl)phenyl]-1H-imidazol-4-yl}acetate (Figure 1E, ): Substituted with a trifluoromethyl group, a strong electron-withdrawing moiety, but lacks nitro functionalization.

Key Differences

Functional Implications

- Solubility : The methyl ester group may reduce lipophilicity relative to ethyl esters in analogues (), though bromine and nitro substituents could counteract this effect.

- Biological Activity: Imidazole derivatives () are often explored for antimicrobial or anticancer properties.

Crystallographic Considerations

In contrast, imidazole derivatives in Figure 1 () may have been structurally characterized using similar software, enabling comparisons of ring planarity or intermolecular interactions.

Biological Activity

Methyl 2-(3,5-dibromo-4-nitro-1H-pyrazol-1-yl)acetate is a pyrazole derivative with significant potential in various biological applications. This compound has garnered attention due to its structural characteristics and the presence of halogen and nitro groups, which are known to influence biological activity.

- Molecular Formula : C₆H₅Br₂N₃O₄

- Molecular Weight : 342.93 g/mol

- Melting Point : 135-136 °C

- Boiling Point : Approximately 353 °C (predicted)

- Density : 2.29 g/cm³ (predicted)

- CAS Number : 1172351-19-7

These properties suggest that the compound is relatively stable under standard conditions, making it suitable for further biological evaluation.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of pyrazole derivatives, including this compound. The compound has shown effectiveness against various bacterial strains:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.0195 mg/mL |

| Escherichia coli | 0.0048 mg/mL |

| Bacillus mycoides | 0.0048 mg/mL |

| Candida albicans | 0.0098 mg/mL |

These results indicate that the compound exhibits strong antibacterial and antifungal activities, particularly against Gram-positive bacteria and certain fungi .

The biological activity of this compound can be attributed to its ability to interact with bacterial cell membranes and inhibit essential cellular processes. The presence of halogen substituents is believed to enhance its lipophilicity, facilitating better membrane penetration and subsequent antimicrobial action .

Case Studies

A notable study evaluated the activity of various pyrazole derivatives against a range of pathogens. This compound was included in this evaluation due to its promising structure. The study concluded that compounds with similar halogen and nitro substitutions demonstrated enhanced antibacterial properties compared to their unsubstituted counterparts .

Safety and Toxicology

While the compound exhibits promising biological activities, it is classified as an irritant. Safety data sheets recommend handling it with care to avoid skin and eye irritation . Further toxicological assessments are necessary to fully understand the safety profile of this compound in therapeutic applications.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for methyl 2-(3,5-dibromo-4-nitro-1H-pyrazol-1-yl)acetate, and how can they be optimized?

- Methodology : The compound can be synthesized via cyclocondensation or substitution reactions. For example, refluxing intermediates in polar aprotic solvents (e.g., DMSO) under controlled conditions, followed by purification via recrystallization (65% yield, as in ). Optimization involves Design of Experiments (DoE) to minimize trial-and-error approaches. Factors like solvent choice, reaction time, and temperature can be systematically varied using statistical models (e.g., factorial designs) to maximize yield and purity .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Techniques :

- NMR/IR : To confirm functional groups (e.g., ester, nitro, and pyrazole moieties).

- X-ray crystallography : For absolute structural confirmation. SHELXL ( ) is widely used for refining small-molecule structures, particularly for resolving bromine and nitro group orientations .

- Elemental analysis : Validates stoichiometry, especially given the high halogen content.

Q. How is the biological activity of this compound assessed in medicinal chemistry research?

- Approach :

- In vitro assays : Test for antimicrobial, anticancer, or enzyme-inhibitory activity using cell lines or enzymatic targets (e.g., proteomics studies, as in ).

- Structure-Activity Relationship (SAR) : Compare with analogs like 2-chloro-N-(1,5-dimethyl-1H-pyrazol-4-yl)acetamide () to identify critical substituents (e.g., bromine vs. chlorine) influencing bioactivity .

Advanced Research Questions

Q. How can computational methods enhance the design of derivatives or reaction pathways for this compound?

- Methods :

- Quantum chemical calculations : Use software like Gaussian or ORCA to predict reaction energetics and transition states (e.g., ICReDD’s workflow in ).

- Molecular docking : Screen derivatives against protein targets (e.g., kinases) to prioritize synthesis .

Q. What strategies resolve contradictions in spectral or crystallographic data?

- Case Study : Discrepancies in NMR shifts or X-ray thermal parameters may arise from dynamic effects (e.g., rotational barriers in the ester group). Solutions include:

- Low-temperature crystallography (–13) to reduce disorder.

- DFT-NMR correlation : Compare computed vs. experimental spectra (e.g., using B3LYP/6-31G*, as in ) .

Q. How can reaction mechanisms involving this compound be elucidated?

- Techniques :

- Kinetic isotope effects (KIE) : Probe rate-determining steps in nitration or bromination.

- Trapping intermediates : Use in-situ IR or mass spectrometry (e.g., ’s reaction pathway for triazolopyrimidines) .

Q. What are the challenges in crystallizing this compound, and how are they addressed?

- Challenges : High halogen content increases electron density, complicating phase determination.

- Solutions :

- SHELXD/SHELXE ( ): Robust for heavy-atom phasing.

- Twinned data refinement : SHELXL’s twin-law functions handle pseudo-symmetry .

Q. How does this compound compare to structurally similar pyrazole derivatives in material science applications?

- Comparative Analysis :

- Thermal stability : Compare with 2-(3,5-dicyclopropylpyrazol-1-yl)acetic acid () to assess substituent effects.

- Electronic properties : Nitro vs. amino groups alter redox behavior, relevant for conductive polymers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.